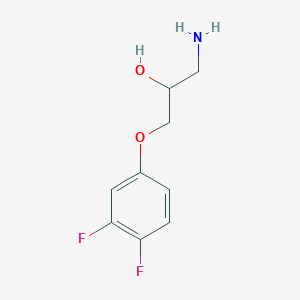

1-Amino-3-(3,4-difluorophenoxy)propan-2-ol

描述

Chemical Identity and Nomenclature

This compound is an organofluorine compound characterized by its unique molecular architecture combining an amino alcohol framework with a difluorinated aromatic ether linkage. The compound bears the Chemical Abstracts Service registry number 1157091-16-1, establishing its official chemical identity within international databases. The molecular formula C₉H₁₁F₂NO₂ reflects the presence of nine carbon atoms, eleven hydrogen atoms, two fluorine atoms, one nitrogen atom, and two oxygen atoms, yielding a molecular weight of 203.1859 daltons. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, clearly indicating the positional relationships between the amino group at the first carbon, the hydroxyl group at the second carbon, and the difluorophenoxy substituent at the third carbon of the propanol backbone.

The Simplified Molecular Input Line Entry System representation NCC(COc1ccc(c(c1)F)F)O provides a linear encoding of the molecular structure, revealing the connectivity pattern between the amino propanol core and the 3,4-difluorophenoxy moiety. This structural arrangement creates a molecule with distinct hydrophilic and lipophilic regions, where the amino alcohol portion contributes polar character while the difluorinated aromatic ring provides lipophilic properties. The molecular descriptor MFCD12137007 serves as an additional identifier within the Molecular Design Limited database system, facilitating cross-referencing in chemical information systems. The compound's classification as an amino alcohol places it within a therapeutically relevant chemical class, while its fluorinated aromatic component positions it among the growing family of organofluorine pharmaceuticals.

Table 1: Fundamental Chemical Properties of this compound

Historical Development in Organofluorine Chemistry

The development of compounds like this compound emerged from the historical progression of organofluorine chemistry, which traces its origins to the mid-nineteenth century when Alexander Borodin first demonstrated nucleophilic replacement of halogen atoms with fluoride in 1862. This foundational work established the principle of halogen exchange that would later become fundamental to modern fluorochemical synthesis. The scientific field of organofluorine chemistry notably preceded the isolation of elemental fluorine itself, which was not achieved until Henri Moissan's successful electrolysis experiments in 1886. The early development of aromatic fluorination methodologies, particularly the Schiemann reaction discovered in 1927, provided crucial synthetic pathways for incorporating fluorine into aromatic systems. This reaction enabled the preparation of fluoroaromatic compounds through the decomposition of diazonium fluoroborates, establishing precedents for the types of difluorinated aromatic systems found in contemporary compounds.

The dramatic acceleration of organofluorine chemistry during World War II fundamentally transformed the field from academic curiosity to industrial necessity. The Manhattan Project's requirement for uranium hexafluoride as a gaseous carrier for uranium isotope separation necessitated the development of fluorine-resistant materials and fluorinated compounds. This wartime imperative drove unprecedented investment in fluorine chemistry research and established the technological infrastructure that would later support pharmaceutical applications. The post-war period witnessed the systematic exploration of fluorinated organic molecules, with particular attention to their unique properties compared to their non-fluorinated analogs. The recognition that fluorine substitution could dramatically alter molecular properties while maintaining overall structural integrity provided the conceptual foundation for modern fluorinated drug design.

Table 2: Historical Milestones in Organofluorine Chemistry Development

Significance in Contemporary Medicinal Chemistry

The incorporation of fluorine atoms into pharmaceutical molecules has become a defining characteristic of modern drug discovery, with this compound exemplifying the strategic application of this approach. Contemporary medicinal chemistry recognizes fluorine's unique properties, including its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, as valuable tools for optimizing drug properties. The difluorinated aromatic ring in this compound demonstrates the systematic approach to fluorine incorporation, where specific substitution patterns are designed to enhance metabolic stability, modulate lipophilicity, and improve binding affinity to biological targets. Research has established that fluorine substitution can significantly alter pharmacokinetic properties, with the carbon-fluorine bond's high dissociation energy traditionally viewed as providing protection against metabolic degradation.

The strategic positioning of fluorine atoms in the 3,4-positions of the phenoxy ring reflects modern understanding of structure-activity relationships in fluorinated pharmaceuticals. This substitution pattern takes advantage of fluorine's electron-withdrawing properties to modulate the electronic characteristics of the aromatic system while potentially influencing molecular conformation and protein binding interactions. Contemporary medicinal chemistry has documented numerous examples where selective fluorine incorporation enhances drug efficacy, as evidenced by the fact that among the thirty-eight small molecule drugs approved by the Food and Drug Administration in 2018, eighteen contained fluorine atoms. The amino alcohol functionality combined with the difluorophenoxy moiety creates a molecular framework capable of participating in diverse biological interactions through hydrogen bonding, electrostatic interactions, and hydrophobic associations.

The compound's potential for synthetic modification and derivatization positions it within the broader context of lead compound optimization in pharmaceutical research. The presence of both amino and hydroxyl functional groups provides multiple sites for chemical modification, while the difluorinated aromatic ring offers opportunities for further halogen bonding interactions with biological targets. Modern medicinal chemistry increasingly recognizes the importance of fluorine not merely as a metabolic blocking group, but as an active participant in molecular recognition and binding events. The growing understanding of fluorine's role in drug-target interactions has led to more sophisticated approaches to fluorinated drug design, where compounds like this compound serve as valuable research tools for exploring structure-activity relationships in fluorinated pharmaceuticals.

Table 3: Contemporary Applications of Fluorine in Medicinal Chemistry

属性

IUPAC Name |

1-amino-3-(3,4-difluorophenoxy)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F2NO2/c10-8-2-1-7(3-9(8)11)14-5-6(13)4-12/h1-3,6,13H,4-5,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVGLJNXXFSJORF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OCC(CN)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Nucleophilic Substitution of Halohydrins

One common approach is the nucleophilic substitution of halohydrins with ammonia or amines to introduce the amino group, followed by coupling with difluorophenol derivatives to install the difluorophenoxy moiety.

- Starting Materials: Glycerol chlorohydrin or epoxy chloropropane derivatives

- Catalysts: Cupric oxide, ferric oxide, manganese oxide, or mixed metal oxides as primary catalysts and promoters

- Reaction Conditions:

- Temperature range: 30–50 °C

- Reaction time: 1–3 hours

- Ammoniacal liquor concentration: 25–27% mass concentration

- Process:

Epichlorohydrin and Ammonia Hydrolysis-Ammoniation Route

Another method involves the use of epichlorohydrin as a starting material, which undergoes hydrolysis and ammoniation in a segmented temperature-controlled process to improve selectivity and yield.

- Catalysts: Two-component catalysts such as aqueous methane sulfonic acid and sulfuric acid in specific ratios

- Reaction Steps:

- Hydrolysis of epichlorohydrin with acid catalysts at 58–105 °C in stages

- Neutralization with sodium carbonate to stop reaction

- Vacuum distillation to isolate 3-chloro-1,2-propylene glycol intermediate

- Ammoniation reaction to introduce the amino group, followed by purification steps including filtration, distillation, centrifugation, and rectification

- Advantages: High yield, high purity, reduced side reactions, catalyst recyclability, and lower energy consumption.

Phenoxy Substitution with Fluorinated Phenols

The introduction of the 3,4-difluorophenoxy group typically involves nucleophilic aromatic substitution or coupling reactions between the amino-propanol intermediate and a 3,4-difluorophenol derivative.

- Typical Conditions:

- Use of base (e.g., potassium carbonate) to deprotonate phenol

- Solvent: polar aprotic solvents such as DMF or DMSO

- Temperature: moderate heating (50–100 °C) for several hours

- Outcome: Formation of the ether linkage between the propanol and difluorophenyl moiety, yielding the target compound with high selectivity.

Comparative Data Table of Preparation Parameters

| Step | Starting Material | Catalyst(s) | Temp. (°C) | Time (h) | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|---|

| Amination of halohydrin | Glycerin chlorohydrin | Cupric oxide, ferric oxide | 30–50 | 1–3 | 74–76 | ~99 | Ammoniacal liquor 25–27% used |

| Hydrolysis of epichlorohydrin | Epichlorohydrin | Methane sulfonic acid, H2SO4 | 58–105 | 3–6 | High | High | Segmented temperature control |

| Ammoniation | 3-chloro-1,2-propylene glycol | Two-component catalyst system | 50–90 | 1–3 | High | High | Catalyst recyclable |

| Phenoxy substitution | Amino-propanol intermediate | Base (K2CO3) | 50–100 | 4–8 | High | High | Coupling with 3,4-difluorophenol |

Research Findings and Optimization Notes

- Catalyst Selection: Mixed metal oxides such as cupric oxide combined with promoters like ferric oxide or stannic oxide improve reaction rates and selectivity in amination steps.

- Temperature Control: Segmented temperature control during hydrolysis and ammoniation steps enhances yield and reduces by-products.

- Purification: Vacuum distillation and chromatographic methods ensure high purity (>99%) of the final product, critical for pharmaceutical applications.

- Reaction Medium: Use of ammoniacal liquor with controlled concentration optimizes amination efficiency and minimizes side reactions.

- Environmental and Economic Factors: Catalyst recyclability and lower reaction temperatures contribute to cost savings and reduced environmental impact.

化学反应分析

1-Amino-3-(3,4-difluorophenoxy)propan-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form an amine.

Substitution: The difluorophenoxy group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Pharmaceutical Intermediate

1-Amino-3-(3,4-difluorophenoxy)propan-2-ol serves as an important intermediate in the synthesis of various pharmaceuticals. Its unique molecular structure allows for modifications that enhance the efficacy and specificity of drug candidates. The fluorine substituents in the compound can significantly influence the pharmacokinetic and pharmacodynamic properties of drugs, making it a valuable building block in drug development.

Anticancer Research

Recent studies have indicated that fluorinated compounds like this compound may exhibit anticancer properties. Research on fluorinated amino acids highlights their role in enhancing the activity of certain anticancer agents through improved binding affinity to target proteins . For instance, compounds that incorporate fluorine have been shown to interact more favorably with biological targets due to their altered electronic properties.

Antimicrobial Activity

Fluorinated compounds are also being investigated for their antimicrobial properties. The presence of fluorine can enhance the lipophilicity of the molecule, which may improve its ability to penetrate microbial membranes . This characteristic is particularly relevant for developing new antibiotics or antifungal agents.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of compounds like this compound. Research has shown that modifications to the phenoxy group can lead to significant changes in biological activity. For example, varying the substituents on the aromatic ring can affect the compound's interaction with specific receptors or enzymes .

| Modification | Effect on Activity |

|---|---|

| Addition of methyl groups | Increased binding affinity to target proteins |

| Replacement of hydrogen with fluorine | Enhanced metabolic stability |

| Alteration of chain length | Changes in solubility and absorption |

Case Studies and Research Findings

Several studies have documented the applications of this compound:

- Fluorine-containing Amino Acids : A review highlighted how fluorinated amino acids are becoming increasingly important in drug design due to their unique properties that enhance drug efficacy and stability .

- Synthesis Pathways : Research into synthetic pathways has demonstrated efficient methods for producing this compound, emphasizing its utility as a precursor for more complex molecules used in therapeutic applications .

- Biological Activity Assessments : Various assessments have shown that derivatives of this compound possess significant biological activity against cancer cell lines and could serve as lead compounds for further development .

作用机制

The mechanism of action of 1-Amino-3-(3,4-difluorophenoxy)propan-2-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate the activity of these biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

相似化合物的比较

Structural and Physicochemical Differences

The table below summarizes key structural variations, molecular weights, and substituent effects among 1-amino-3-(3,4-difluorophenoxy)propan-2-ol and its analogs:

Calculated based on molecular formula C₉H₁₁F₂NO₂. †Estimated from lubeluzole’s structure . ‡Estimated from formula in .

Pharmacological Implications

- Fluorine Positioning : The 3,4-difluoro substitution in the target compound may enhance receptor binding compared to 2,4-difluoro analogs (e.g., ) due to optimized electronic effects .

- Amino vs. Piperidine Groups: Replacement of the amino group with piperidine (as in ) alters target selectivity. For example, lubeluzole acts on sodium channels, while amino-substituted analogs may favor adrenergic or AMPK pathways .

- Methyl vs.

Key Research Findings

- Synthetic Routes: The synthesis of (+)-2-amino-3-(3,4-difluoro)-phenyl-propan-1-ol () involves chiral resolution, suggesting enantioselectivity challenges for amino-propanol derivatives .

- Stability and Solubility: D(+)-2-Amino-3-phenyl-1-propanol () has a melting point of 90–94°C, indicating higher crystallinity than liquid analogs like 1-amino-3-(3-methylphenoxy)propan-2-ol (oil, ) .

- Impurity Profiles: Related propanolamine impurities (e.g., 1-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol, ) highlight the importance of stereochemical purity in pharmaceutical applications .

生物活性

1-Amino-3-(3,4-difluorophenoxy)propan-2-ol is a compound of interest due to its potential therapeutic applications and biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is . The presence of the difluorophenoxy group is significant for its biological activity, as it influences interactions with various biological targets.

The compound's biological activity is primarily attributed to its interaction with specific receptors and enzymes. Key mechanisms include:

- Inhibition of Receptors : The compound has shown significant inhibitory activity against certain receptors related to neurological disorders. For instance, it exhibited an IC value of 1.9 µM against RAGE (Receptor for Advanced Glycation Endproducts), indicating a strong binding affinity that could be leveraged for therapeutic purposes .

- Antagonistic Activity : In studies involving histamine receptors, the compound demonstrated antagonistic effects with an EC of 157 ± 16 nM in blocking cAMP level reductions induced by receptor agonists .

Biological Assays and Findings

Several studies have evaluated the compound's efficacy through various biological assays. The following table summarizes key findings from different assays:

Case Studies

- Neurological Disorders : A study demonstrated that compounds similar to this compound showed promise in treating conditions like anxiety and major depressive disorder through modulation of serotonin receptors .

- Cancer Therapeutics : In vitro studies on various cancer cell lines (e.g., MCF-7 and A549) indicated that this compound could effectively inhibit cell proliferation and induce apoptosis, making it a candidate for further development in oncology .

常见问题

Q. What are the common synthetic routes for 1-Amino-3-(3,4-difluorophenoxy)propan-2-ol, and how do their yields compare?

- Methodological Answer : Two primary synthetic approaches are derived from analogous difluorophenoxy compounds:

- Route 1 : Reacting β-propiolactone with 3,4-difluorophenol under acidic conditions. This method yields ~49% but requires careful control of reaction temperature (40–60°C) and stoichiometric ratios to minimize hydrolysis by-products .

- Route 2 : Utilizing 3,4-difluorophenol and acrylonitrile in a nucleophilic substitution reaction, followed by hydrolysis. This method achieves a higher yield (~72%) due to improved regioselectivity, but necessitates inert atmosphere conditions to prevent acrylonitrile polymerization .

Optimization Tips : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity, and consider catalytic bases (e.g., K₂CO₃) for deprotonation.

Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR is critical for confirming the stereochemistry of the amino and hydroxyl groups. For example, the splitting pattern of the propanol backbone protons (δ 3.5–4.2 ppm) and fluorine coupling in the aromatic region (δ 6.8–7.2 ppm) can validate substitution patterns .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) is recommended for purity assessment. A C18 column and isocratic elution (acetonitrile/water + 0.1% TFA) can resolve enantiomeric impurities .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z 247.08 [M+H]⁺) and detects halogen isotopic patterns .

Q. What are the key stability considerations for storing and handling this compound?

- Methodological Answer :

- Storage : Store at –20°C under inert gas (argon or nitrogen) to prevent oxidation of the amino group. Desiccants (e.g., silica gel) mitigate hygroscopic degradation .

- Handling : Use gloveboxes for air-sensitive reactions. The compound’s susceptibility to photodegradation necessitates amber glassware or light-protected environments .

- Safety : Personal protective equipment (PPE), including nitrile gloves and FFP3 masks, is mandatory due to potential respiratory and dermal toxicity .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and reduce by-products?

- Methodological Answer :

- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) can enhance coupling efficiency in nucleophilic substitutions. For example, palladium-mediated Buchwald-Hartwig amination reduces side reactions in analogous aryl ether syntheses .

- Solvent Effects : Switch from THF to DMSO to stabilize intermediates via hydrogen bonding, as demonstrated in fluorophenoxy-propanol derivatives .

- By-Product Analysis : Use LC-MS to identify common impurities (e.g., dehalogenated products or dimerization by-products). Adjust reaction time and stoichiometry accordingly .

Q. What strategies are employed to elucidate the structure-activity relationships (SAR) of this compound in medicinal chemistry?

- Methodological Answer :

- Bioisosteric Replacement : Replace the difluorophenoxy group with chloro or trifluoromethyl analogs to assess electronic effects on target binding. For example, Uprosertib (a related Akt inhibitor) uses this scaffold for kinase selectivity .

- Enantiomer Separation : Chiral HPLC or enzymatic resolution can isolate (R)- and (S)-enantiomers. Test each enantiomer in kinase inhibition assays to determine stereochemical preferences .

- Molecular Docking : Perform in silico docking (e.g., AutoDock Vina) with crystal structures of target proteins (e.g., Akt1) to predict binding modes and guide synthetic modifications .

Q. How do microbial degradation pathways affect the environmental persistence of this compound, and what methods are used to study these processes?

- Methodological Answer :

- Metabolite Tracking : Incubate the compound with soil or gut microbiota (e.g., Flavonifractor plautii) and analyze metabolites via GC-MS. Difluorophenol derivatives are common biodegradation markers, indicating ether bond cleavage .

- Isotope Labeling : Use ¹⁸O-labeled water or ¹³C-tracing to study oxygenase-mediated degradation pathways. This reveals whether hydroxylation occurs at the propanol or aromatic moiety .

- Environmental Half-Life Studies : Conduct OECD 307 guideline tests under aerobic/anaerobic conditions to measure degradation rates in simulated natural environments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。